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molecular formula C14H23N5O3S B8359249 6-(4,4-Dimethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-68-3

6-(4,4-Dimethyl-6-sulfamoyl-1-hexyloxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine

Cat. No. B8359249
M. Wt: 341.43 g/mol
InChI Key: MEQITBVYLVEZNJ-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

Using 6-(N,N-dimethylaminomethylene)aminosulfonyl-4,4-dimethyl-1-hexanol and 6-chloro-7-methyl[1,2,4]triazolo[1,5-b]pyridazine, the same reaction as in Example 6 was conducted to produce the title compound. m.p. 154°-155° C.
Name
6-(N,N-dimethylaminomethylene)aminosulfonyl-4,4-dimethyl-1-hexanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=[N:5][S:6]([CH2:9][CH2:10][C:11]([CH3:17])([CH3:16])[CH2:12][CH2:13][CH2:14][OH:15])(=[O:8])=[O:7])C.Cl[C:19]1[C:20]([CH3:28])=[CH:21][C:22]2[N:23]([N:25]=[CH:26][N:27]=2)[N:24]=1>>[CH3:17][C:11]([CH3:16])([CH2:10][CH2:9][S:6](=[O:7])(=[O:8])[NH2:5])[CH2:12][CH2:13][CH2:14][O:15][C:19]1[C:20]([CH3:28])=[CH:21][C:22]2[N:23]([N:25]=[CH:26][N:27]=2)[N:24]=1

Inputs

Step One
Name
6-(N,N-dimethylaminomethylene)aminosulfonyl-4,4-dimethyl-1-hexanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=NS(=O)(=O)CCC(CCCO)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC=2N(N1)N=CN2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction as in Example 6

Outcomes

Product
Name
Type
product
Smiles
CC(CCCOC=1C(=CC=2N(N1)N=CN2)C)(CCS(N)(=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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